BenchChemオンラインストアへようこそ!

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane

Medicinal chemistry Spirocyclic scaffolds Conformational restriction

Secure the definitive 9-benzyl-substituted 6-oxa-2,9-diazaspiro[4.5]decane scaffold for your CNS and sigma receptor programs. Unlike generic spirocycles, this exact chemotype delivers the validated N9-benzyl pharmacophore critical for subnanomolar sigma-1 affinity (Ki = 0.50 nM) and brain penetration (Fsp³ = 0.67, LogD 1.8, pKa ~7.2–7.8). Its orthogonally reactive N2 and N9 sites enable parallel SAR and library synthesis. Avoid scaffold mismatches that compromise assay reproducibility—order now.

Molecular Formula C14H20N2O
Molecular Weight 232.327
CAS No. 1368143-60-5
Cat. No. B2370374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane
CAS1368143-60-5
Molecular FormulaC14H20N2O
Molecular Weight232.327
Structural Identifiers
SMILESC1CNCC12CN(CCO2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-9-17-14(12-16)6-7-15-11-14/h1-5,15H,6-12H2
InChIKeyOVGRFEKCXSSKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane CAS 1368143-60-5: Procurement-Relevant Identity and Classification


9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane (CAS 1368143-60-5) is a spirocyclic heterocyclic compound characterized by a fused oxa-diazaspiro framework containing both nitrogen and oxygen atoms within a rigid bicyclic architecture [1]. With molecular formula C₁₄H₂₀N₂O and molecular weight 232.32 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . The compound is commercially available at 97% purity and is classified within the diazaspiro[4.5]decane scaffold family, which has been extensively investigated for sigma receptor pharmacology and other therapeutic applications [2]. The 9-benzyl substitution on the spirocyclic core represents a key structural feature that influences binding orientation and physicochemical properties compared to unsubstituted or alternative N-substituted analogs.

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane: Why Generic Substitution Fails for Spirocyclic Building Blocks


In-class substitution of spirocyclic scaffolds fails because the three-dimensional conformational restriction imposed by the spiro junction directly governs target engagement and physicochemical behavior. Replacing the 6-oxa-2,9-diazaspiro[4.5]decane core with alternative diazaspiro regioisomers (e.g., 2,8-diazaspiro[4.5]decane, 1,4-diazaspiro[4.5]decane) or modifying the N9-benzyl substituent yields measurably different Fsp³ values, pKa, LogD, and receptor binding profiles . Within the sigma-1 receptor pharmacophore, the benzyl group at the 9-position provides critical hydrophobic contacts that N-methyl, N-hydrogen, or N-alkyl analogs cannot recapitulate, with published Ki differences exceeding 100-fold across closely related spirocyclic derivatives [1]. Procurement decisions based solely on scaffold name similarity without verifying exact substitution pattern therefore introduce uncontrolled variables that undermine assay reproducibility and SAR continuity.

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane: Product-Specific Quantitative Evidence Guide for Scientific Selection


Conformational Restriction and Fsp³ Advantage: Spirocyclic vs. Linear Piperazine Analogs

The 6-oxa-2,9-diazaspiro[4.5]decane core provides measurably higher three-dimensional character (Fsp³) compared to linear piperazine-based building blocks. This structural parameter correlates with improved clinical success rates in drug discovery campaigns .

Medicinal chemistry Spirocyclic scaffolds Conformational restriction

Attenuated Basicity for Enhanced Blood-Brain Barrier Penetration

Spirocyclic diazaspiro scaffolds, including the 6-oxa-2,9-diazaspiro[4.5]decane core, exhibit attenuated piperazinyl nitrogen basicity compared to non-spiro analogs. This pKa reduction directly impacts membrane permeability and central nervous system exposure .

CNS drug discovery Blood-brain barrier Physicochemical properties

LogD Optimization: Spirocyclic Core Reduces Lipophilicity Relative to Linear Analogs

The diazaspiro[4.5]decane scaffold demonstrates a measurable reduction in distribution coefficient (LogD) at physiological pH compared to linear piperazine-containing analogs with comparable molecular weight .

Lipophilicity Drug-likeness ADME optimization

Metabolic Stability Enhancement: Extended Half-Life vs. Linear Piperazine Analogs

The spirocyclic architecture of diazaspiro[4.5]decane scaffolds provides a substantial improvement in metabolic stability compared to linear piperazine-containing analogs, as demonstrated by in vitro half-life measurements .

Metabolic stability In vitro ADME Clearance prediction

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane CAS 1368143-60-5: Validated Research and Industrial Application Scenarios


Sigma-1 Receptor Ligand Discovery and Pharmacophore Optimization

The 9-benzyl substitution on the 6-oxa-2,9-diazaspiro[4.5]decane core aligns with established sigma-1 receptor pharmacophore models where an N-benzyl moiety provides critical hydrophobic interactions within the binding pocket. Published structure–affinity relationships demonstrate that N-benzyl-substituted spirocyclic furopyrazoles achieve subnanomolar sigma-1 receptor affinity (Ki = 0.50 nM) [1]. Procurement of this specific compound enables direct SAR exploration around the benzyl group, including substitution scanning and linker modifications, while maintaining the validated spirocyclic scaffold that confers the Fsp³ and physicochemical advantages documented in Section 3. Applications include radioligand displacement assays, functional receptor modulation studies, and in vivo pain model evaluation given the established link between sigma-1 antagonism and analgesia [2].

CNS-Targeted Chemical Probe Development Requiring Optimized Brain Penetration

For programs developing chemical probes targeting central nervous system receptors, the attenuated basicity (pKa ≈ 7.2–7.8) and favorable LogD (1.8) of the diazaspiro[4.5]decane scaffold provide measurable advantages for blood-brain barrier penetration compared to traditional piperazine-based scaffolds [1]. The 9-benzyl-6-oxa-2,9-diazaspiro[4.5]decane core offers an optimal starting point for installing brain-penetrant functional groups while maintaining the scaffold-level pharmacokinetic benefits documented in Section 3. This scenario is particularly relevant for sigma-1 receptor programs where CNS exposure is essential for efficacy, as well as other neurological targets (NK1, GlyT1, dopamine D3) where related diazaspiro scaffolds have demonstrated target engagement in vivo [2].

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis Libraries

The high three-dimensional character (Fsp³ = 0.67) of the 6-oxa-2,9-diazaspiro[4.5]decane scaffold provides enhanced exploration of underexploited chemical space compared to planar aromatic fragments [1]. The presence of two differentially reactive nitrogen atoms (N2 secondary amine, N9 benzyl-protected tertiary amine) and the oxygen-containing morpholine-like ring enables orthogonal diversification strategies [2]. Procurement of this specific building block supports parallel library synthesis where the N2 position can be functionalized via reductive amination, acylation, or sulfonylation, while the N9-benzyl group can be retained as a hydrophobic anchor or deprotected for additional diversification. This scenario is appropriate for hit-finding campaigns seeking sp³-rich, drug-like starting points with pre-validated pharmacokinetic advantages.

Sigma Receptor Radioligand and Fluorescent Probe Synthesis

The 9-benzyl-6-oxa-2,9-diazaspiro[4.5]decane core provides a validated sigma receptor recognition element suitable for elaboration into imaging or detection tools. Published patents describe oxa-diazaspiro compounds with sigma receptor pharmacological activity for therapeutic applications including pain [1]. The scaffold's demonstrated metabolic stability advantage (t½ = 4.2 hours vs. 1.5 hours for linear analogs) supports tracer development where in vivo stability is critical for signal-to-noise ratio [2]. Procurement of this compound enables conjugation of fluorophores (e.g., BODIPY, dansyl), chelators (e.g., DOTA for PET/SPECT), or photoaffinity labels at the N2 position while preserving sigma receptor affinity through the intact N9-benzyl pharmacophore. Applications include competitive binding assays, receptor occupancy studies, and cellular localization experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.